Cas no 21271-80-7 (Carbamic acid,[8-[(4-chlorophenyl)amino]-3-methylpyrido[2,3-b]pyrazin-6-yl]-, ethyl ester(9CI))

Carbamic acid,[8-[(4-chlorophenyl)amino]-3-methylpyrido[2,3-b]pyrazin-6-yl]-, ethyl ester(9CI) structure
21271-80-7 structure
Productnaam:Carbamic acid,[8-[(4-chlorophenyl)amino]-3-methylpyrido[2,3-b]pyrazin-6-yl]-, ethyl ester(9CI)
CAS-nummer:21271-80-7
MF:C17H16ClN5O2
MW:357.794241905212
CID:284271
PubChem ID:270936

Carbamic acid,[8-[(4-chlorophenyl)amino]-3-methylpyrido[2,3-b]pyrazin-6-yl]-, ethyl ester(9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Carbamic acid,[8-[(4-chlorophenyl)amino]-3-methylpyrido[2,3-b]pyrazin-6-yl]-, ethyl ester(9CI)
    • ethyl N-[8-(4-chloroanilino)-3-methyl-pyrido[2,3-b]pyrazin-6-yl]carbamate
    • [8-(4-chloro-anilino)-2,3-diphenyl-pyrido[2,3-b]pyrazin-6-yl]-carbamic acid ethyl ester
    • [8-(4-chloro-anilino)-3-(4-chloro-phenyl)-pyrido[2,3-b]pyrazin-6-yl]-carbamic acid
    • AC1L9GYK
    • Carbamic acid, [8-[(4-chlorophenyl)amino]-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl]-, ethyl ester
    • Ehtyl 8-[p-chloroanilino]-2,3-diphenylpyido[2,3-b]pyrazine-6-carbamate
    • Ethyl 8-(4-chloroanilino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-ylcarbamate
    • DTXSID20943768
    • JDINPLNYXAYCFL-UHFFFAOYSA-N
    • Ethyl 8-[p-chloroanilino]-3-methylpyrido[2,3-b]pyrazine-6-carbamate
    • Carbamic acid, [8-[(4-chlorophenyl)amino]-3-methylpyrido[2,3-b]pyrazin-6-yl]-, ethyl ester
    • SCHEMBL13328058
    • 21271-80-7
    • Ethyl hydrogen [8-(4-chloroanilino)-3-methylpyrido[2,3-b]pyrazin-6-yl]carbonimidate
    • NSC-114109
    • NSC114109
    • Ethyl 8-(4-chloroanilino)-3-methylpyrido[2,3-b]pyrazin-6-ylcarbamate #
    • Inchi: InChI=1S/C17H16ClN5O2/c1-3-25-17(24)23-14-8-13(21-12-6-4-11(18)5-7-12)15-16(22-14)20-10(2)9-19-15/h4-9H,3H2,1-2H3,(H2,20,21,22,23,24)
    • InChI-sleutel: JDINPLNYXAYCFL-UHFFFAOYSA-N
    • LACHT: CCOC(NC1=NC2=NC(=CN=C2C(NC2=CC=C(Cl)C=C2)=C1)C)=O

Berekende eigenschappen

  • Exacte massa: 357.09948
  • Monoisotopische massa: 357.099
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 25
  • Aantal draaibare bindingen: 5
  • Complexiteit: 447
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 89Ų
  • XLogP3: 3.3

Experimentele eigenschappen

  • Dichtheid: 1.411
  • Kookpunt: 471.2°C at 760 mmHg
  • Vlampunt: 238.8°C
  • Brekindex: 1.701
  • PSA: 89.03
Aanbevolen leveranciers
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
上海贤鼎生物科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
上海贤鼎生物科技有限公司
Wuhan Comings Biotechnology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Rhino Pharmaceutical Tech Co.,Ltd.